molecular formula C7H10N2O3 B14724471 1-Acetyl-5,5-dimethylimidazolidine-2,4-dione CAS No. 6341-67-9

1-Acetyl-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B14724471
CAS No.: 6341-67-9
M. Wt: 170.17 g/mol
InChI Key: WTOCSVCDHNWXCQ-UHFFFAOYSA-N
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Description

1-Acetyl-5,5-dimethylimidazolidine-2,4-dione is an organic compound with the molecular formula C₇H₁₀N₂O₃. It is a derivative of imidazolidine and is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-5,5-dimethylimidazolidine-2,4-dione can be synthesized through the acetylation of 5,5-dimethylhydantoin. The reaction typically involves the use of acetyl chloride or acetic anhydride as the acetylating agents in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Acetyl-5,5-dimethylimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-acetyl-5,5-dimethylimidazolidine-2,4-dione involves its interaction with molecular targets through its functional groups. The acetyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The imidazolidine ring structure provides stability and specificity in its interactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific acetylation, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its applications in various fields highlight its versatility and importance .

Properties

CAS No.

6341-67-9

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

1-acetyl-5,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C7H10N2O3/c1-4(10)9-6(12)8-5(11)7(9,2)3/h1-3H3,(H,8,11,12)

InChI Key

WTOCSVCDHNWXCQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=O)NC(=O)C1(C)C

Origin of Product

United States

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